4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide

Hydrogen-bond donor Lipophilic bioisostere Medicinal chemistry

Medicinal chemistry programs often face a trade-off between lipophilicity and hydrogen-bond donor (HBD) capacity when optimizing target affinity. The 4-CF₂H substituent in this building block provides a dual advantage: it donates a hydrogen bond comparable to thiophenol or aniline while maintaining moderate lipophilicity (Δlog P -0.1 to +0.4 vs -CH₃). This avoids the selectivity liabilities of fully hydrophobic -CF₃ analogs and the low lipophilicity of -CH₃ analogs. • Directly installs the pharmacophoric CF₂H group without acid activation, accelerating library synthesis in 96/384-well formats. • Pre-formed carboxamide handle enables immediate diversification to Favipiravir-like antiviral series. • ≥98% purity with multi-vendor sourcing mitigates single-supplier risk for hit-to-lead campaigns.

Molecular Formula C7H7F2N3O
Molecular Weight 187.15 g/mol
Cat. No. B11786003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide
Molecular FormulaC7H7F2N3O
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)C(F)F)C(=O)N
InChIInChI=1S/C7H7F2N3O/c1-3-11-2-4(7(10)13)5(12-3)6(8)9/h2,6H,1H3,(H2,10,13)
InChIKeyBIQPRCSGNRRNQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide: Identity & Baseline Properties


4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide (CAS 1713713-51-9; molecular formula C₇H₇F₂N₃O; MW 187.15 g/mol) is a heterocyclic building block belonging to the pyrimidine-5-carboxamide class . Its structure features a 2-methyl group, a 4-difluoromethyl (–CF₂H) substituent, and a 5-carboxamide functional handle. The –CF₂H motif is of particular interest because, unlike the metabolically inert –CF₃ group, it can serve as a lipophilic hydrogen-bond donor, a property that can be exploited in target engagement and pharmacokinetic optimization [1]. The compound is commercially available from multiple suppliers at purities ≥95% (e.g., AKSci, Leyan), making it a tractable starting material for medicinal chemistry and agrochemical discovery programs .

Lipophilic H-Bond Donor Studies
Exploit –CF₂H as a dual HBD/lipophilic probe in target engagement
Medicinal Chemistry Building Block
Pre-formed carboxamide handle for rapid parallel library synthesis
Favipiravir-Inspired Scaffold Diversification
2-Methyl vector for SAR exploration of antiviral pharmacophores
Agrochemical Lead Optimization
Class-level support for fungicide/herbicide hit-to-lead programs

4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide: Irreplaceability vs. Analogs


Simple substitution of the –CF₂H group with –CF₃ or –CH₃ abrogates the hydrogen-bond donor (HBD) functionality that is unique to the difluoromethyl motif. Zafrani et al. demonstrated that the –CF₂H group acts as an HBD on a scale comparable to thiophenol and aniline, whereas –CF₃ is exclusively a hydrophobic, non-HBD group [1]. In target-binding contexts, this HBD capacity can translate into additional protein–ligand interactions and improved selectivity. Furthermore, the –CF₂H group offers a distinct lipophilicity window: experimental Δlog P (X–CF₂H vs X–CH₃) values span −0.1 to +0.4, meaning that lipophilicity is moderately increased relative to –CH₃ but remains lower than that conferred by –CF₃ [1][2]. For procurement decisions, these physicochemical differences mean that a –CF₃ or –CH₃ analog may exhibit altered target affinity, selectivity, metabolic stability, and solubility—rendering simple in-class substitution unreliable without re-optimization.

Target (–CF₂H Carboxamide)
Lipophilic hydrogen-bond donor
Tunable log P (Δ0 to +0.4 vs –CH₃)
Pre-functionalized carboxamide
vs.
–CF₃ / –CH₃ Analogs
No measurable HBD activity (–CF₃)
Higher log P (+0.5 to +1.0) may alter solubility
Acid form requires extra amidation step

4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide: Differentiation Evidence


H-Bond Donor Capacity: CF₂H vs. CF₃ and CH₃

The –CF₂H substituent in 4-(difluoromethyl)-2-methylpyrimidine-5-carboxamide functions as a hydrogen-bond donor (HBD), a property completely absent in the –CF₃ analog and negligible in the –CH₃ analog. Zafrani et al. quantified the HBD capacity of –CF₂H using experimental log P and pKₐ measurements across multiple scaffolds, establishing that –CF₂H donates hydrogen bonds on a scale similar to thiophenol (pKₐ ≈ 6.6) and aniline (pKₐ ≈ 4.6), while –CF₃ shows no measurable HBD activity [1]. This difference is critical: in protein–ligand complexes, the –CF₂H proton can engage in electrostatic interactions with carbonyl oxygens or water networks, while –CF₃ can only contribute hydrophobic contacts.

H-Bond Donor Capacity
Class-level inference
–CF₂H: YesHBD scale ≈ thiophenol, aniline
–CF₃: NoneExclusively hydrophobic
Enables polar target interactions
Qualitative ranking based on log P and pKₐ measurements
Hydrogen-bond donor Lipophilic bioisostere Medicinal chemistry Fluorine chemistry

Lipophilicity Tuning: CF₂H vs. CF₃ and CH₃

Replacing a –CH₃ group with –CF₂H in heteroaromatic systems results in a moderate and tunable lipophilicity increase, whereas –CF₃ substitution leads to a significantly larger log P jump. Amir et al. (2019) reported experimental Δlog P (X–CF₂H minus X–CH₃) values ranging from −0.1 to +0.4 across diverse scaffolds [1]. In contrast, Δlog P for X–CF₃ versus X–CH₃ typically falls in the range of +0.5 to +1.0 [2]. Applied to the pyrimidine-5-carboxamide scaffold, this means that 4-(difluoromethyl)-2-methylpyrimidine-5-carboxamide occupies a favorable intermediate lipophilicity space—enhancing membrane permeability relative to the –CH₃ analog without the excessive hydrophobicity and potential solubility penalties of the –CF₃ analog.

Lipophilicity Tuning
Class-level inference
Δlog P vs –CH₃–CF₂H: −0.1 to +0.4
–CF₃: +0.5 to +1.0
Moderate lipophilicity may improve ADME profiles
Matched molecular pair analysis across heteroaromatic series
Lipophilicity Log P Metabolic stability Drug design

Favipiravir Scaffold Analogy & Privileged Intermediate

4-(Difluoromethyl)pyrimidine-5-carboxamide (CAS 1713589-72-0)—the 2-des-methyl analog of the target compound—is a documented building block of Favipiravir (T-705), a broad-spectrum antiviral RNA polymerase inhibitor approved for influenza and investigated for Ebola . The 2-methyl substitution present in 4-(difluoromethyl)-2-methylpyrimidine-5-carboxamide introduces an additional point of structural diversification while retaining the critical 4-CF₂H-5-carboxamide pharmacophoric pattern. This positions the target compound as a privileged intermediate for generating Favipiravir-inspired analog libraries with potentially altered potency, selectivity, or resistance profiles compared to the parent building block.

Favipiravir Scaffold Analogy
Supporting evidence
2-Des-methyl analog is a direct building block of Favipiravir. This compound adds a 2-methyl diversification point.
Supports antiviral analog library design
SAR for the 2-methyl series requires systematic investigation
Antiviral Favipiravir RNA polymerase inhibitor Building block

Commercial Availability & Purity vs. Analogs

4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide is stocked by multiple independent suppliers with documented purity: ≥95% (AKSci), 98% (Leyan) . The 2-methylpyrimidine-5-carboxamide parent scaffold (CAS 5194-33-2, no 4-substituent) is widely available but lacks the CF₂H functionality essential for HBD-driven interactions. The 4-CF₃ analog (2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, CAS 149771-24-4) is available as the carboxylic acid, requiring additional amidation steps to reach the carboxamide, adding synthetic complexity and cost [1]. Direct procurement of the pre-formed CF₂H carboxamide eliminates this transformation, reducing step count and improving overall yield in library synthesis.

Procurement Efficiency
Direct comparison
Pre-formed carboxamide at 95–98% purity from ≥2 vendors.
Saves ~1 synthetic step vs. –CF₃ acid analog.
Reduces synthesis burden and lead time
Based on vendor catalog review; typical amidation yields considered
Procurement Purity Commercial availability Supply chain

4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide: Optimal Application Scenarios


Lipophilic H-Bond Donor in Fragment-Based Design

When a crystal structure or docking model reveals a sub-pocket that can accept a hydrogen bond from a ligand but is surrounded by hydrophobic residues, the –CF₂H substituent of this compound offers a dual advantage: it can donate a hydrogen bond to a backbone carbonyl or structural water while maintaining sufficient lipophilicity to occupy the hydrophobic cavity. The –CF₃ analog would lack the HBD capability, while the –CH₃ analog would lack the lipophilic character needed for efficient burial. This evidence is based on the quantitative HBD ranking established by Zafrani et al. (2017) [1] and the log P modulation data from Amir et al. (2019) [2].

Favipiravir-Inspired Antiviral Library Synthesis

For medicinal chemistry programs targeting viral RNA-dependent RNA polymerases, this compound serves as a direct entry point to a 2-methyl-substituted Favipiravir analog series. The pre-formed carboxamide handle allows immediate diversification via N-functionalization or conversion to other derivatives, while the 4-CF₂H group retains the pharmacophoric element critical for bioactivity. The 2-methyl group provides a vector for exploring substituent effects on antiviral potency and resistance profiles, a dimension not accessible with the simpler 4-(difluoromethyl)pyrimidine-5-carboxamide building block .

Pre-functionalized Carboxamides for Parallel Synthesis

In automated library production, the availability of this compound as a pre-formed carboxamide at 95–98% purity eliminates the acid activation and amidation step that would be required for the –CF₃ carboxylic acid analog. This directly translates to higher throughput, reduced cycle time, and lower per-well cost in 96- or 384-well format. Procurement from multiple qualified vendors (AKSci, Leyan) also mitigates single-source supply risk .

Agrochemical Lead Optimization: Fungicides & Herbicides

The difluoromethylpyrimidine motif is a recognized privileged structure in agrochemicals, appearing in commercial fungicides such as Diflumetorim. The –CF₂H group contributes to metabolic stability and environmental persistence profiles distinct from –CF₃ analogs. The carboxamide functionality serves as a versatile linker for attaching diverse agrochemically relevant side chains. While direct comparative field data for this specific compound are not yet published, the class-level evidence on CF₂H lipophilicity and HBD properties provides a rational basis for its prioritization over non-fluorinated or –CF₃ analogs in hit-to-lead campaigns [3].

Application
Selection Property
Validation Focus
Fragment-Based Design
Lipophilic H-Bond Donor
HBD capacity and log P modulation review
Antiviral Library Synthesis
Favipiravir Core Analog
2-Methyl SAR and polymerase inhibition review
Automated Parallel Synthesis
Pre-Formed Carboxamide
Step-count reduction and throughput context
Agrochemical Hit-to-Lead
Difluoromethylpyrimidine Motif
Class-level metabolic stability context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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